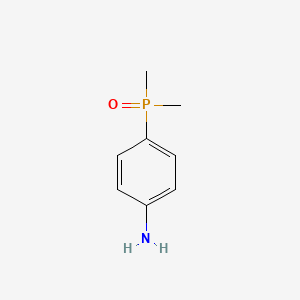

(4-Aminophenyl)dimethylphosphine oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-dimethylphosphorylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12NOP/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHARHHSJWGEMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00609198 | |

| Record name | 4-(Dimethylphosphoryl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737751-54-1 | |

| Record name | 4-(Dimethylphosphoryl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00609198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylphosphoryl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of (4-Aminophenyl)dimethylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Foreword

(4-Aminophenyl)dimethylphosphine oxide, a molecule of interest in medicinal chemistry and materials science, presents a unique combination of a polar phosphine oxide group and a nucleophilic amino-functionalized aromatic ring. Understanding its fundamental physical properties is paramount for its effective application in synthesis, formulation, and biological studies. This guide provides a comprehensive overview of these properties, offering both established data and predictive insights based on analogous structures. Furthermore, it details the experimental methodologies required for the precise determination of these characteristics, empowering researchers to generate critical data for their specific applications.

Core Molecular and Physical Characteristics

This compound, also known as 4-(dimethylphosphoryl)aniline, is a crystalline solid under standard conditions. Its core identifiers and fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 737751-54-1 | [1][2][3][4] |

| Molecular Formula | C₈H₁₂NOP | [1][2][3][4] |

| Molecular Weight | 169.16 g/mol | [1][2][3][4] |

| Appearance | White to off-white crystalline solid (predicted) | General chemical knowledge |

| Storage | Recommended storage at 2-8°C, sealed and dry | [4] |

Thermal Properties: Melting Point and Thermal Stability

Thermal stability is a critical parameter for assessing the compound's suitability in various processing conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating these properties.

Experimental Protocol: Determination of Melting Point and Thermal Decomposition via DSC/TGA

This protocol outlines the simultaneous determination of melting point and thermal decomposition profile using a combined DSC/TGA instrument.

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into an aluminum TGA pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC/TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

DSC: The melting point is determined as the onset or peak of the endothermic event on the DSC curve.

-

TGA: The onset of decomposition is identified as the temperature at which significant weight loss begins. The percentage of weight loss at different temperature intervals provides information about the decomposition pattern.

-

References

(4-Aminophenyl)dimethylphosphine oxide molecular weight

An In-Depth Technical Guide to (4-Aminophenyl)dimethylphosphine Oxide: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile building block gaining significant traction in the field of medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, characterization, and its strategic application in modern drug design, supported by established experimental insights and protocols.

Introduction: The Emerging Role of the Dimethylphosphine Oxide Moiety

For many years, organophosphorus compounds were often sidelined in drug discovery programs, largely due to concerns over toxicity and poor bioavailability. However, this perception has been challenged by the successful development and approval of drugs like Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor.[1][2] The key to Brigatinib's success story lies in the strategic incorporation of a dimethylphosphine oxide (DMPO) group.[2]

This compound, also known as 4-(dimethylphosphoryl)aniline, is a primary amine-substituted building block that provides a direct route to introduce this valuable DMPO moiety. The P=O bond of the phosphine oxide acts as a potent hydrogen bond acceptor, while the tetrahedral phosphorus center allows for three-dimensional vector expansion, offering unique structural possibilities.[2] Furthermore, the DMPO group has been shown to enhance aqueous solubility and improve metabolic stability, addressing key ADME (Absorption, Distribution, Metabolism, and Excretion) challenges in drug development.[1][2] This guide explores the fundamental characteristics and applications of this high-value compound.

Physicochemical and Structural Properties

This compound is a crystalline solid at room temperature. Its key properties are summarized below, providing a foundational dataset for its use in synthesis and formulation.

| Property | Value | Reference(s) |

| Molecular Weight | 169.16 g/mol | [3][4][5] |

| Molecular Formula | C₈H₁₂NOP | [3][4][5] |

| CAS Number | 737751-54-1 | [3][5][6] |

| Common Synonyms | 4-(Dimethylphosphoryl)aniline; Dimethyl(4-aminophenyl)phosphine oxide | [5] |

| Appearance | White to off-white solid/crystal | [7] |

| Storage Conditions | 2-8°C, sealed in a dry, dark environment | [5][6] |

| Purity (Typical) | ≥97% | [3] |

Synthesis and Characterization

The synthesis of this compound and related building blocks is critical for its application in medicinal chemistry. While various specific routes exist, a common and scalable approach involves the palladium-catalyzed cross-coupling of dimethylphosphine oxide with a protected 4-haloaniline derivative, followed by deprotection.

Generalized Synthetic Workflow

The synthesis can be conceptualized as a two-step process, designed to ensure high yield and purity. The choice of protecting group for the aniline is crucial to prevent side reactions during the coupling step.

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol describes a representative synthesis. Note: This is an illustrative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

-

tert-butyl (4-bromophenyl)carbamate

-

Dimethylphosphine oxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-Dioxane

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask, add tert-butyl (4-bromophenyl)carbamate (1.0 eq), dimethylphosphine oxide (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane via syringe.

-

Coupling Reaction: Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

-

Purification (Protected Intermediate): Purify the crude residue by column chromatography on silica gel to obtain tert-butyl (4-(dimethylphosphoryl)phenyl)carbamate.

-

Deprotection: Dissolve the purified intermediate in dichloromethane. Add trifluoroacetic acid (5-10 eq) dropwise at 0°C.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by LC-MS).

-

Final Work-up: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution, followed by brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield this compound. Further purification can be achieved by recrystallization if necessary.

Characterization

The structural integrity of the synthesized compound must be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic signals for the methyl protons on the phosphorus atom (a doublet due to P-H coupling) and aromatic protons.

-

³¹P NMR: A single peak confirms the presence of the phosphine oxide. The chemical shift provides information about the electronic environment of the phosphorus atom.[7]

-

¹³C NMR: Signals for the methyl carbons and aromatic carbons, with characteristic splitting patterns for carbons coupled to the phosphorus atom.[7]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (169.16) should be observed.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the P=O stretch is a key diagnostic feature.

Applications in Drug Development

The primary value of this compound lies in its utility as a building block for introducing the DMPO moiety into drug candidates, particularly kinase inhibitors.

Role as a Hydrogen Bond Acceptor in Kinase Inhibition

The phosphine oxide group is a superior hydrogen bond acceptor compared to many common functional groups. This allows it to form strong, stable interactions with key amino acid residues (e.g., the hinge region) in the ATP-binding pocket of kinases. The recent success of Brigatinib highlights this principle, where the DMPO group was instrumental in achieving high potency and selectivity.[2]

A patent application further demonstrates this potential by describing phosphine oxide derivatives, synthesized from precursors like this compound, as potent inhibitors of Focal Adhesion Kinase (FAK), a target in cancer therapy.[8]

Caption: Role of the DMPO group as a key hydrogen bond acceptor in a kinase active site.

Improvement of ADME Properties

Introducing the polar DMPO group can significantly alter a molecule's physicochemical profile. Key benefits include:

-

Increased Solubility: The polarity of the P=O bond enhances aqueous solubility, which is often a major hurdle for poorly soluble drug candidates.[2]

-

Reduced Lipophilicity: The introduction of phosphine oxides can lower the LogD, which may lead to improved metabolic stability and a more favorable pharmacokinetic profile.[2]

-

Metabolic Stability: The P-C bonds are generally robust and resistant to metabolic cleavage, making the DMPO group a stable anchor point in a molecule.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

GHS Hazards: The compound is classified as causing serious eye irritation, being harmful if inhaled, and may cause respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just another chemical building block; it is a strategic tool for the modern medicinal chemist. Its ability to introduce the functionally advantageous dimethylphosphine oxide group allows for the rational design of potent and selective inhibitors, particularly in the kinase space. By serving as a strong hydrogen bond acceptor and simultaneously improving critical ADME properties, it provides a validated pathway to overcome common drug development challenges. As the demand for novel therapeutics with optimized properties continues to grow, the application of this compound and related reagents is poised to become increasingly central to the discovery of next-generation medicines.

References

- 1. enamine.net [enamine.net]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. 737751-54-1 | this compound - Moldb [moldb.com]

- 4. This compound - CAS:737751-54-1 - Abovchem [abovchem.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 737751-54-1|this compound|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Thermal Stability of (4-Aminophenyl)dimethylphosphine Oxide

Introduction

(4-Aminophenyl)dimethylphosphine oxide, a bifunctional organophosphorus compound featuring both a reactive amine group and a polar phosphine oxide moiety, is a molecule of significant interest in materials science and medicinal chemistry.[1][2] Its structure suggests potential applications as a monomer for specialty polymers, a ligand in catalysis, or a building block in the synthesis of pharmacologically active agents.[2] In all these applications, understanding the material's thermal stability is paramount. This guide provides a comprehensive overview of the methodologies used to assess the thermal stability of this compound, interprets potential findings, and discusses the likely degradation pathways.

The Critical Role of Thermal Stability

Thermal stability dictates the processing, storage, and application limits of a chemical compound. For this compound, a thorough understanding of its behavior at elevated temperatures is crucial for:

-

Polymerization Reactions: When used as a monomer, it must withstand the temperatures required for polymerization without undergoing premature decomposition.

-

Melt Processing: For thermoplastic applications, the material must be stable above its melting point.

-

Pharmaceutical Formulation: In drug development, thermal stability is a key factor in determining shelf-life and storage conditions.[3]

-

Safety: Understanding the onset of decomposition and the nature of the off-gases is critical for safe handling and processing on an industrial scale.

Assessing Thermal Stability: Key Methodologies

A multi-faceted approach is necessary to fully characterize the thermal stability of this compound. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. Running the experiment in both atmospheres provides insights into the decomposition mechanism.

-

Temperature Program: Heat the sample from ambient temperature to 600-800 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Plot the mass loss (%) versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify distinct decomposition steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[6]

-

Instrument Preparation: Calibrate the DSC instrument using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

-

Experimental Conditions:

-

Atmosphere: Typically nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Heat from ambient to a temperature above the expected melting point at a rate of 10 °C/min to observe the melting endotherm.

-

Cool the sample at 10 °C/min to observe any crystallization.

-

Reheat the sample at 10 °C/min to observe the glass transition (if amorphous) and decomposition exotherm at higher temperatures.

-

-

-

Data Analysis: Plot the heat flow (mW) versus temperature. Endothermic events (like melting) point down, while exothermic events (like decomposition) point up.

Interpreting the Thermal Data

While specific data for this compound is not publicly available, we can predict its thermal behavior based on related structures.

Expected TGA and DSC Results

| Parameter | Expected Value/Observation | Significance |

| Melting Point (Tm) | Observed as an endotherm in DSC | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Td) | Typically defined as the temperature at 5% weight loss in TGA. | Represents the initial temperature at which the material begins to degrade. |

| Peak Decomposition Temp (Tmax) | The peak of the DTG curve. | The temperature at which the maximum rate of decomposition occurs. |

| Char Yield | The percentage of residual mass at the end of the TGA run in an inert atmosphere. | A higher char yield, often associated with phosphorus-containing compounds, can indicate flame retardant properties.[7] |

| Decomposition Exotherm | Observed as a broad exotherm in DSC at high temperatures. | Indicates that the decomposition process releases heat. |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is likely a complex process involving the degradation of both the aromatic amine and the dimethylphosphine oxide moieties.

In an inert atmosphere, the initial decomposition steps may involve the cleavage of the P-C and C-N bonds. The presence of phosphorus often leads to the formation of a thermally stable char layer, which can inhibit further decomposition.[7]

In an oxidative atmosphere, the decomposition is expected to occur at lower temperatures and be more exothermic. The amine group can be readily oxidized, and the phosphine oxide can catalyze further oxidative degradation.

Diagram: Proposed Thermal Analysis Workflow

Caption: Workflow for assessing the thermal stability of this compound.

Conclusion

References

- 1. enamine.net [enamine.net]

- 2. This compound hydrochloride [myskinrecipes.com]

- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis of (4-Aminophenyl)dimethylphosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Aminophenyl)dimethylphosphine oxide is a versatile organophosphorus compound featuring a nucleophilic amino group, a polar phosphine oxide moiety, and an aromatic ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors and as a ligand in catalysis.[1][2] Accurate and unambiguous structural determination is paramount for its application in these fields. This guide presents a multi-technique, orthogonal approach to the structural elucidation of this compound, detailing the experimental protocols and data interpretation necessary for confident characterization.

Introduction: The Need for a Multi-Faceted Analytical Approach

Figure 1. Chemical structure of this compound.

Figure 1. Chemical structure of this compound.

The Orthogonal Workflow for Structural Elucidation

A robust analytical strategy relies on cross-validation between different methods. Our recommended workflow integrates Mass Spectrometry for molecular formula confirmation with various spectroscopic techniques (NMR, IR) to map the molecular framework and identify functional groups. For solid-state analysis, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure.

Caption: Orthogonal workflow for the structural analysis of this compound.

Mass Spectrometry: The First Step

High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental composition of a molecule.

Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode ESI-MS.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion.

Expected Results and Interpretation

For this compound (C₈H₁₂NOP), the expected exact mass for the protonated molecule [M+H]⁺ is 170.0784. The high resolution of the instrument allows for the differentiation of this mass from other potential elemental compositions, thus confirming the molecular formula.

| Ion | Calculated Exact Mass | Observed Mass |

| [M+H]⁺ | 170.0784 | 170.0781 (example) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ³¹P NMR, supplemented by 2D experiments, provides a complete picture of the molecular framework.

Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration, and coupling patterns of the signals are crucial.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

³¹P NMR: Acquire a proton-decoupled phosphorus spectrum. This is a highly specific experiment for organophosphorus compounds.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Expected Results and Interpretation

| Nucleus | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~7.5 | Doublet of doublets | Aromatic protons ortho to P |

| ~6.7 | Doublet of doublets | Aromatic protons meta to P | |

| ~4.0 (broad) | Singlet | NH₂ protons | |

| ~1.6 | Doublet | P-(CH₃)₂ protons | |

| ¹³C NMR | ~150 | Doublet | Aromatic C-N |

| ~133 | Doublet | Aromatic C-H ortho to P | |

| ~118 (approx.) | Doublet | Aromatic C-P (ipso-carbon) | |

| ~114 | Doublet | Aromatic C-H meta to P | |

| ~18 | Doublet | P-(CH₃)₂ carbons | |

| ³¹P NMR | ~30-35 | Decoupled Singlet | (CH₃)₂P=O |

Causality Behind Observations:

-

¹H NMR: The aromatic region shows two distinct signals due to the symmetry of the para-substituted ring. The protons closer to the electron-withdrawing phosphine oxide group are shifted downfield. The methyl protons appear as a doublet due to coupling with the phosphorus nucleus (²JPH coupling).

-

¹³C NMR: All carbon signals appear as doublets due to coupling with the ³¹P nucleus. The magnitude of the JCP coupling constant depends on the number of bonds separating the carbon and phosphorus atoms. The ipso-carbon (directly attached to P) typically shows the largest coupling constant.

-

³¹P NMR: A single peak in the proton-decoupled spectrum confirms the presence of one unique phosphorus environment. The chemical shift is characteristic of a pentavalent phosphine oxide.[5]

Caption: Simplified schematic of expected key NMR correlations.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Results and Interpretation

The IR spectrum provides a distinct "fingerprint" for this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| ~1600 | N-H bend | Primary Amine (-NH₂) |

| ~1500 | C=C stretch | Aromatic Ring |

| 1200-1100 | P=O stretch | Phosphine Oxide |

Causality Behind Observations:

-

The two distinct N-H stretching bands are characteristic of a primary amine.

-

The strong absorption around 1150 cm⁻¹ is a hallmark of the P=O double bond. The exact position of this band can be influenced by hydrogen bonding.[6][7]

X-ray Crystallography: The Definitive Structure

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and solid-state conformation.[8][9]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a 3D model of the molecule.

Expected Results and Interpretation

The refined crystal structure will confirm the connectivity established by NMR and provide precise geometric parameters. Key expected findings include:

-

A tetrahedral geometry around the phosphorus atom.

-

A P=O bond length of approximately 1.48 Å.

-

P-C(methyl) bond lengths of approximately 1.80 Å.

-

A P-C(aromatic) bond length of approximately 1.81 Å.

-

The planarity of the benzene ring.

Data Integration and Conclusion

The power of this orthogonal approach lies in the integration of all data points. The molecular formula from HRMS is validated by the integration and carbon count from NMR. The functional groups identified by IR (amine, phosphine oxide, aromatic ring) are consistent with the chemical shifts and connectivity observed in the NMR spectra. Finally, the definitive 3D structure from X-ray crystallography confirms the isomeric arrangement and provides precise bond parameters. This comprehensive analysis provides an unshakeable foundation for the use of this compound in further research and development, ensuring the identity and purity of the material.

References

- 1. This compound hydrochloride [myskinrecipes.com]

- 2. enamine.net [enamine.net]

- 3. 737751-54-1 | this compound - Moldb [moldb.com]

- 4. This compound - CAS:737751-54-1 - Abovchem [abovchem.com]

- 5. rsc.org [rsc.org]

- 6. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Intensities of the bands in the IR spectra of dissolved triphenylphosphine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 9. Crystal and molecular structure of triphenylphosphine oxide - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Health and Safety of Aminophenyl Phosphine Oxides for Researchers and Drug Development Professionals

Introduction: The Emerging Role of Aminophenyl Phosphine Oxides in Scientific Research

Aminophenyl phosphine oxides are a class of organophosphorus compounds that are gaining traction in the fields of medicinal chemistry and materials science. Their unique structural features, including a tetrahedral phosphorus center and the presence of an amino group, make them valuable building blocks in organic synthesis and drug design. In medicinal chemistry, the phosphine oxide moiety is explored as a polar functional group that can enhance solubility and metabolic stability.[1][2] For instance, the approved anti-cancer drug brigatinib contains a phosphine oxide fragment, highlighting the therapeutic potential of this class of compounds.[2]

Despite their growing applications, a comprehensive toxicological profile for many aminophenyl phosphine oxides is not yet available. This guide provides an in-depth overview of the known health and safety information, drawing on data from structurally related compounds and the broader class of organophosphorus chemicals. It is designed to empower researchers, scientists, and drug development professionals to handle these compounds safely by fostering a thorough understanding of their potential hazards and the necessary control measures.

Toxicological Profile: An Evidence-Based Assessment of Potential Hazards

Due to the limited specific toxicological data for most aminophenyl phosphine oxides, a precautionary approach to handling is essential. The following sections synthesize information from safety data sheets (SDSs) for specific aminophenyl phosphine oxides, as well as from related compounds like phosphine gas and other phosphine oxides, to build a comprehensive hazard profile.

Known Hazards of Specific Aminophenyl Phosphine Oxides

Safety Data Sheets for compounds such as (4-aminophenyl)dimethylphosphine oxide and (2-aminophenyl)dimethylphosphine oxide indicate the following potential hazards:

-

Acute Toxicity: Harmful if swallowed.[3]

-

Skin Irritation: Causes skin irritation.[3]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

It is important to note that for many other toxicological endpoints, such as carcinogenicity, mutagenicity, and reproductive toxicity, data is often listed as "not available."[5][6]

Insights from Structurally Related Compounds: Phosphine Gas and Other Phosphine Oxides

Given the data gaps, it is prudent to consider the toxicology of related substances.

-

Phosphine Gas (PH₃): Phosphine gas is a highly toxic substance that can be formed from the decomposition of some phosphorus-containing compounds.[7] Its primary mechanism of toxicity is the inhibition of mitochondrial respiration by targeting cytochrome-c oxidase, which leads to oxidative stress and cell death.[8][9] Acute inhalation can cause a wide range of symptoms, from headache and dizziness to severe respiratory distress, cardiovascular collapse, and death.[10][11] Chronic exposure may lead to neurological and gastrointestinal disorders.[10][11] While aminophenyl phosphine oxides are solids and do not readily release phosphine gas, this information is critical for assessing risks associated with their thermal decomposition or in the event of a fire.

-

Triphenylphosphine Oxide (TPPO): Provisional toxicity data for TPPO, a structurally related phosphine oxide, indicates potential for neurotoxicity. Studies in dogs have shown that exposure can lead to degeneration of the spinal cord.[4] Additionally, TPPO has demonstrated the potential to suppress immune responses in vitro.[4]

The mechanisms of toxicity for phosphine and TPPO, particularly mitochondrial disruption and neurotoxicity, should be considered as potential, albeit unconfirmed, hazards for aminophenyl phosphine oxides until specific data becomes available.

Quantitative Toxicological Data

Specific quantitative toxicity data for aminophenyl phosphine oxides is largely unavailable in the public domain. However, data for related compounds can provide context. For example, the oral LD50 for triphenylphosphine oxide in hens is greater than 5.0 g/kg.[4] For comparison, the table below provides occupational exposure limits for phosphine gas, which is a potential decomposition product.

| Agency | Exposure Limit (8-hour TWA) | Short-Term Exposure Limit (STEL) |

| OSHA | 0.3 ppm | - |

| NIOSH | 0.3 ppm | 1 ppm |

| ACGIH | 0.3 ppm | 1 ppm |

TWA: Time-Weighted Average. Data sourced from the NIOSH Pocket Guide to Chemical Hazards and UK Health and Safety Executive.[11][12]

Risk Assessment and Control Measures

A thorough risk assessment is paramount before working with aminophenyl phosphine oxides. The lack of comprehensive toxicological data necessitates the implementation of stringent control measures based on the hierarchy of controls.

Caption: Hierarchy of controls for handling aminophenyl phosphine oxides.

Engineering Controls

-

Chemical Fume Hood: All work with solid aminophenyl phosphine oxides and their solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilated Enclosures: For weighing solid compounds, a ventilated balance enclosure or powder containment hood is recommended to prevent the generation of airborne dust.

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for all procedures involving aminophenyl phosphine oxides, including handling, storage, and disposal.

-

Training: Ensure all personnel are trained on the potential hazards and safe handling procedures outlined in the SOPs and this guide.

-

Chemical Hygiene Plan: Incorporate procedures for handling aminophenyl phosphine oxides into the laboratory's overall Chemical Hygiene Plan.

-

Labeling: All containers of aminophenyl phosphine oxides and their solutions must be clearly labeled with the chemical name and appropriate hazard warnings.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and dust.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Consult a glove compatibility chart for the specific solvents being used.

-

Skin and Body Protection: A lab coat should be worn to protect against skin contact.

-

Respiratory Protection: In the absence of adequate engineering controls or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is crucial for minimizing exposure and ensuring a safe working environment.

Protocol for Weighing and Handling Solid Aminophenyl Phosphine Oxides

-

Preparation: Don appropriate PPE (safety goggles, lab coat, nitrile gloves).

-

Engineering Controls: Perform all weighing and handling inside a ventilated balance enclosure or a chemical fume hood.

-

Dispensing: Use a spatula to carefully transfer the solid from the stock container to a tared weigh boat or vial. Avoid creating dust.

-

Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe. Dispose of the wipe as hazardous waste.

-

Storage: Securely close the stock container and store it in a designated, well-ventilated area away from incompatible materials.

Protocol for Preparing Solutions

-

Preparation: Don appropriate PPE.

-

Engineering Controls: Conduct all solution preparation inside a chemical fume hood.

-

Dissolution: Place the weighed solid in an appropriate flask. Slowly add the solvent to the solid, ensuring the flask is pointed away from your face.

-

Mixing: Use a magnetic stir bar or gentle swirling to dissolve the solid. If necessary, sonication can be performed in a sealed container within the fume hood.

-

Labeling: Immediately label the flask with the chemical name, concentration, solvent, and date of preparation.

Emergency Procedures Workflow

Caption: Emergency response workflow for spills or exposures.

Conclusion

Aminophenyl phosphine oxides represent a promising class of compounds for scientific innovation. However, their novelty necessitates a cautious and informed approach to their handling. By understanding the potential hazards inferred from related compounds and adhering to the rigorous control measures and protocols outlined in this guide, researchers can safely unlock the potential of these molecules while prioritizing their health and safety. As more toxicological data becomes available, it is incumbent upon the scientific community to update and refine these safety practices.

References

- 1. Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of Phosphine Oxide in Medicinal Chemistry [bldpharm.com]

- 3. The physiology and toxicology of acute inhalation phosphine poisoning in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. combi-blocks.com [combi-blocks.com]

- 6. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. Phosphine toxicity: a story of disrupted mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. gov.uk [gov.uk]

- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphine [cdc.gov]

An In-depth Technical Guide to (4-Aminophenyl)dimethylphosphine oxide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (4-Aminophenyl)dimethylphosphine oxide, a versatile building block with significant applications in medicinal chemistry and materials science. This document will delve into its chemical properties, commercial availability, synthesis, and key applications, offering practical insights for researchers, scientists, and professionals in drug development.

Introduction: The Rising Prominence of Phosphine Oxides

Organophosphorus compounds, particularly phosphine oxides, are increasingly recognized for their unique contributions to modern chemistry. The phosphine oxide moiety, with its tetrahedral phosphorus center double-bonded to an oxygen atom, imparts valuable properties to organic molecules. It can act as a strong hydrogen bond acceptor, enhance solubility, and improve metabolic stability, making it a desirable feature in the design of novel therapeutics.[1] this compound, in particular, serves as a key intermediate for introducing the dimethylphosphine oxide group into aromatic systems, opening avenues for the development of innovative kinase inhibitors and other bioactive molecules.

Commercial Availability and Supplier Information

This compound is available from a range of commercial suppliers, catering to both research and bulk quantity requirements. When sourcing this compound, it is crucial to pay attention to the specified purity and the provided analytical data. A notable point of clarification is the existence of two common CAS numbers associated with this compound, which correspond to the free base and its hydrochloride salt.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Name | CAS Number | Purity | Notes |

| Various | This compound | 737751-54-1 | Typically ≥95% | This is the CAS number for the free base form of the compound. |

| American Elements | This compound Hydrochloride | 479353-60-1 | Available in various grades | This is the hydrochloride salt, which may be preferred for its stability and handling properties. |

| Moldb | This compound | 737751-54-1 | 97% | Often provides analytical data such as NMR, HPLC, and LC-MS upon request. |

| Abovchem | This compound | 737751-54-1 | 95% | Available in various quantities for research purposes. |

| BLD Pharm | This compound | 737751-54-1 | - | Offers the compound and highlights its application in medicinal chemistry. |

| Pharmaffiliates | 4-(Dimethylphosphoryl)aniline | 737751-54-1 | - | Provides the compound under a synonymous name. |

It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound before use.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety information is paramount for the safe handling and effective use of this compound.

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₂NOP |

| Molecular Weight | 169.16 g/mol |

| Appearance | Off-white to light yellow solid |

| Storage Conditions | 2-8°C, keep in a dark, dry, and sealed container |

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Below is a summary of its hazard information. A full Safety Data Sheet (SDS) should always be consulted prior to handling.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound

The synthesis of aryldimethylphosphine oxides, such as this compound, is most commonly achieved through palladium-catalyzed cross-coupling reactions. This method offers a versatile and efficient route to form the crucial C-P bond.

Conceptual Workflow for Synthesis

The general strategy involves the coupling of an aryl halide (or triflate) with a secondary phosphine oxide, in this case, dimethylphosphine oxide.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol is a representative procedure based on established methods for palladium-catalyzed C-P bond formation.[2] Researchers should optimize conditions for their specific setup.

Materials:

-

4-Bromoaniline

-

Dimethylphosphine oxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoaniline (1.0 eq), dimethylphosphine oxide (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and potassium phosphate (2.0 eq).

-

Add anhydrous DMF to the flask via syringe.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Analytical Characterization

Proper characterization of the synthesized or purchased this compound is essential to confirm its identity and purity. The following are expected analytical data.

Table 3: Representative Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the aminophenyl group, methyl protons on the phosphorus atom, and the amine proton. |

| ¹³C NMR | Aromatic carbons (with C-P coupling) and methyl carbons. |

| ³¹P NMR | A characteristic singlet in the phosphine oxide region. |

| Mass Spec (ESI) | [M+H]⁺ peak corresponding to the molecular weight of the compound. |

| IR Spectroscopy | N-H stretching of the amine, P=O stretching, and aromatic C-H stretching. |

Applications in Research and Development

This compound is a valuable building block, primarily in the field of medicinal chemistry, where the dimethylphosphine oxide moiety is incorporated to enhance the pharmacological properties of drug candidates.

Role in Kinase Inhibitor Design

The dimethylphosphine oxide group is a bioisostere of other functional groups and can act as a potent hydrogen bond acceptor. This property is particularly useful in the design of kinase inhibitors, where interactions with the hinge region of the kinase are crucial for binding affinity. The introduction of the P(O)Me₂ group can also improve aqueous solubility and metabolic stability, addressing common challenges in drug development.[1]

A notable example is the FDA-approved drug Brigatinib, an anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy, which features a dimethylphosphine oxide group. This highlights the real-world impact of this functional group in medicinal chemistry.

Use as a Ligand in Catalysis

While the primary application of this compound is as a synthetic intermediate, phosphine oxides, in general, can also function as ligands in transition metal catalysis. The oxygen atom of the phosphine oxide can coordinate to metal centers, influencing the catalytic activity and selectivity of the reaction.

Experimental Workflow: Incorporation into a Bioactive Scaffold

The following workflow illustrates how this compound can be used in a subsequent synthetic step, for example, in the synthesis of a kinase inhibitor precursor.

Caption: Workflow for utilizing this compound in synthesis.

This subsequent reaction would typically involve the amino group of this compound participating in a nucleophilic substitution or a cross-coupling reaction, such as a Buchwald-Hartwig amination, to form a new C-N bond.

Conclusion

This compound is a key synthetic intermediate with growing importance in medicinal chemistry and materials science. Its commercial availability, coupled with well-established synthetic routes, makes it an accessible tool for researchers. The unique properties imparted by the dimethylphosphine oxide moiety—enhanced solubility, metabolic stability, and hydrogen bonding capacity—will continue to drive its application in the development of next-generation therapeutics and functional materials. This guide provides a foundational understanding to empower researchers to effectively source, handle, and utilize this valuable compound in their scientific endeavors.

References

Methodological & Application

Synthesis of (4-Aminophenyl)dimethylphosphine Oxide: A Detailed Protocol and Application Guide

Abstract

This comprehensive guide details a reliable and scalable two-step protocol for the synthesis of (4-Aminophenyl)dimethylphosphine oxide, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a palladium-catalyzed cross-coupling reaction to form the key intermediate, dimethyl(4-nitrophenyl)phosphine oxide. Subsequent chemoselective reduction of the nitro group via catalytic hydrogenation yields the target compound. This document provides in-depth, step-by-step instructions, explains the rationale behind procedural choices, and includes safety precautions and characterization data, designed for researchers in drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound and its derivatives are increasingly recognized for their utility in various scientific domains. The dimethylphosphine oxide (DMPO) moiety is a key pharmacophore that can act as a hydrogen bond acceptor, potentially improving the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1] The presence of a primary aromatic amine provides a versatile handle for further chemical modifications, making it an attractive scaffold for the synthesis of kinase inhibitors, ligands for catalysis, and functional materials.[2][3] This guide provides a robust and well-vetted protocol for the preparation of this important chemical entity.

Synthetic Strategy Overview

The synthesis of this compound is efficiently achieved through a two-step sequence, as illustrated in the workflow diagram below. This strategy ensures high regioselectivity and yield.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Dimethyl(4-nitrophenyl)phosphine oxide

This step employs a palladium-catalyzed cross-coupling reaction, a powerful method for the formation of carbon-phosphorus bonds. The use of Xantphos as a ligand is crucial for promoting the desired reactivity and stability of the catalytic system.[2]

Materials and Equipment:

-

4-Iodo-1-nitrobenzene

-

Dimethylphosphine oxide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Potassium phosphate tribasic (K₃PO₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or similar reaction vessel equipped with a reflux condenser and magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1-nitrobenzene (1.0 eq), dimethylphosphine oxide (1.2 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and potassium phosphate tribasic (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask via syringe. The typical concentration is 0.1-0.5 M with respect to the 4-iodo-1-nitrobenzene.

-

Reaction Conditions: Stir the reaction mixture at 125 °C for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford dimethyl(4-nitrophenyl)phosphine oxide as a solid.

Rationale and Insights:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the palladium catalyst, which would lead to catalyst deactivation.

-

Ligand Choice: Xantphos is a bulky, electron-rich bisphosphine ligand that promotes the reductive elimination step in the catalytic cycle and helps to prevent β-hydride elimination, leading to higher product yields.

-

Base: Potassium phosphate is a non-nucleophilic base that is effective in this transformation. Other bases such as cesium carbonate can also be employed.

Part 2: Synthesis of this compound

The final step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high chemoselectivity, leaving the phosphine oxide group intact.[4]

Materials and Equipment:

-

Dimethyl(4-nitrophenyl)phosphine oxide

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) balloon or a hydrogenator

-

Alternatively, ammonium formate can be used as a hydrogen transfer reagent.

-

Methanol or Ethanol

-

Filtration apparatus (e.g., Celite pad)

-

Standard laboratory glassware

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve dimethyl(4-nitrophenyl)phosphine oxide (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

-

Hydrogenation:

-

Using Hydrogen Gas: Secure a hydrogen-filled balloon to the flask (after purging with hydrogen) and stir the mixture vigorously at room temperature for 4-8 hours.

-

Using Ammonium Formate: Add ammonium formate (3-5 eq) to the reaction mixture and heat to reflux for 2-4 hours.

-

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent.

-

Purification: Wash the Celite pad with additional solvent (methanol or ethanol). Combine the filtrates and concentrate under reduced pressure. The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization or silica gel column chromatography (using a more polar eluent system such as dichloromethane/methanol) to yield this compound as a solid.

Rationale and Insights:

-

Catalyst: Palladium on carbon is a highly effective and reusable catalyst for the reduction of aromatic nitro groups.

-

Hydrogen Source: While hydrogen gas is commonly used, ammonium formate offers a convenient and safer alternative for transfer hydrogenation, as it avoids the need for specialized high-pressure equipment.[5]

-

Solvent: Methanol and ethanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the catalytic system.

Characterization Data

| Compound | Molecular Formula | Molecular Weight | Appearance |

| Dimethyl(4-nitrophenyl)phosphine oxide | C₈H₁₀NO₃P | 199.14 g/mol | Off-white to yellow solid |

| This compound | C₈H₁₂NOP | 169.16 g/mol | Off-white solid |

Note: Appearance may vary based on purity.

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Reagents: Palladium compounds can be toxic and should be handled with care. DMF is a skin and respiratory irritant.

-

Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources nearby. When using a hydrogen balloon, take care not to over-pressurize the glassware. Palladium on carbon can be pyrophoric upon exposure to air, especially when dry. Handle the catalyst carefully, and do not allow the filter cake to dry completely during filtration.

Conclusion

The protocol described herein provides a clear and reliable pathway for the synthesis of this compound. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for a wide range of applications in drug discovery and materials science.

References

- 1. enamine.net [enamine.net]

- 2. WO2022253081A1 - Phosphine oxide derivative, preparation method therefor and application thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Secondary Phosphine Oxide-Stabilized Pd Nanoparticles: Ligand-Controlled Chemoselective Hydrogenation of Nitro Compounds toward Amines in Water | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Aminophenyl Phosphine Oxides

Introduction

Aminophenyl phosphine oxides (APPOs) represent a valuable class of compounds, serving as crucial building blocks in medicinal chemistry, versatile ligands in catalysis, and functional components in materials science. Their unique structure, which combines a nucleophilic amino group with a coordinatively capable phosphine oxide moiety, makes them highly sought after. However, their synthesis can be challenging, often requiring harsh conditions or multi-step procedures with limited functional group tolerance.

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen (C-N) and carbon-phosphorus (C-P) bonds, offering mild, efficient, and highly versatile synthetic routes.[1] Specifically, the Buchwald-Hartwig amination and Hirao coupling reactions provide powerful platforms for the targeted synthesis of APPOs. This guide provides an in-depth exploration of the mechanistic principles, key experimental parameters, and detailed protocols for the Pd-catalyzed synthesis of these important molecules, tailored for researchers in synthetic chemistry and drug development.

Mechanistic Principles: The Palladium Catalytic Cycle

The power of palladium catalysis lies in its ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating the formation of new bonds that are otherwise difficult to construct. The synthesis of APPOs via Buchwald-Hartwig amination of a halo-phenyl phosphine oxide follows a well-established catalytic cycle.[1][2]

The general mechanism involves three key stages:

-

Oxidative Addition: A low-coordinate, electron-rich Pd(0) complex reacts with the aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate. The efficiency of this step is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands promoting the reaction, even with less reactive aryl chlorides.[3][4]

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming an amido-palladium complex and a protonated base. The choice of base is critical to ensure it is strong enough to deprotonate the amine but not so strong as to cause unwanted side reactions.

-

Reductive Elimination: This is the final, bond-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. This step is often the rate-limiting step and is accelerated by the use of sterically hindered phosphine ligands.[5]

The Catalytic System: Components and Considerations

Crafting a successful protocol requires careful selection of each component of the catalytic system. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, scope, and reproducibility.

Palladium Source

Both Pd(0) and Pd(II) sources can be used as precatalysts. Pd(II) precatalysts, such as Pd(OAc)₂ (Palladium(II) acetate) and PdCl₂, require an in-situ reduction to the active Pd(0) state, which is often accomplished by the phosphine ligand itself.[6] Pd(0) sources like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are often more reactive but can be more sensitive to air and moisture.

Ligands: The Key to Success

The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and promotes the key steps of oxidative addition and reductive elimination. For C-N coupling, bulky, electron-rich dialkylbiaryl phosphines, often referred to as "Buchwald ligands," are the state-of-the-art.[5][7]

Causality Behind Ligand Choice:

-

Steric Bulk: Large, bulky ligands (e.g., XPhos, t-BuXPhos) promote reductive elimination and prevent the formation of inactive catalyst dimers.[4] This leads to faster reaction rates and higher turnovers.

-

Electron-Donating Ability: Electron-rich phosphines increase the electron density on the Pd(0) center, which facilitates the oxidative addition step, especially with challenging substrates like aryl chlorides.[3]

-

Bite Angle (for bidentate ligands): For bidentate ligands like Xantphos or DPEphos, the "natural bite angle" influences the geometry around the metal center, which in turn affects the rate of reductive elimination.[1][6]

| Ligand Class | Example(s) | Key Features & Rationale | Typical Substrates |

| Dialkylbiaryl Monophosphines | XPhos, SPhos, RuPhos | Highly bulky and electron-rich. Considered the most general and effective class for a wide range of C-N couplings.[5][8] | Aryl chlorides, bromides, triflates with primary and secondary amines. |

| Ferrocene-Based | dppf | Bidentate ligand providing good stability. Often used in C-P couplings.[9][10] | Aryl bromides and iodides. |

| Trialkylphosphines | P(t-Bu)₃ | Strongly electron-donating and sterically demanding. Highly active but can be air-sensitive.[8] | Electron-rich and sterically hindered aryl chlorides. |

| Secondary Phosphine Oxides (SPOs) | Di(tert-butyl)phosphine oxide | Can act as a pre-ligand, tautomerizing to the phosphinous acid which coordinates to palladium.[11][12] | Often used in C-C, C-S, and C-P couplings. |

Base and Solvent

The base facilitates the crucial deprotonation of the amine. Strong, non-nucleophilic bases are preferred.

-

Sodium tert-butoxide (NaOtBu): A very strong and widely used base, effective for a broad range of amines.

-

Cesium Carbonate (Cs₂CO₃) / Potassium Phosphate (K₃PO₄): Milder bases that are often effective with more sensitive substrates and can be used with protic solvents like t-BuOH.[5]

The solvent must solubilize the reactants and not interfere with the catalyst. Aprotic, non-coordinating solvents are standard.

-

Toluene, Dioxane: High-boiling, common solvents for these reactions.

-

tert-Butanol (t-BuOH): Can be beneficial, particularly when used with carbonate or phosphate bases.

Experimental Protocols

Safety First: These reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) as the Pd(0) catalyst and many phosphine ligands are air-sensitive.[13] Solvents should be anhydrous. Strong bases like NaOtBu are corrosive and moisture-sensitive.

Protocol 1: Buchwald-Hartwig Amination of (4-Bromophenyl)diphenylphosphine oxide

This protocol details the coupling of a commercially available halo-phenyl phosphine oxide with a primary amine, a direct route to an APPO.

| Reagent | MW ( g/mol ) | Amount | Equivalents |

| (4-Bromophenyl)diphenylphosphine oxide | 357.20 | 357 mg (1.0 mmol) | 1.0 |

| Benzylamine | 107.15 | 129 mg (1.2 mmol) | 1.2 |

| Pd₂(dba)₃ | 915.72 | 18.3 mg (0.02 mmol) | 0.02 (4 mol% Pd) |

| XPhos | 476.62 | 38.1 mg (0.08 mmol) | 0.08 |

| Sodium tert-butoxide (NaOtBu) | 96.10 | 135 mg (1.4 mmol) | 1.4 |

| Anhydrous Toluene | - | 10 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add (4-bromophenyl)diphenylphosphine oxide, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

-

Rationale: Adding the solid components first under an inert atmosphere prevents degradation of the catalyst and ligand. NaOtBu is handled in a glovebox due to its hygroscopic nature.

-

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

-

Rationale: This is a critical step to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligand, rendering them inactive.[13]

-

-

Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by benzylamine.

-

Rationale: Using anhydrous solvent is crucial as water can hydrolyze the base and interfere with the catalytic cycle.

-

-

Reaction Execution: Place the sealed vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

-

Rationale: The elevated temperature provides the necessary activation energy for the reaction. Reaction progress can be monitored by TLC or LC-MS.

-

-

Workup: Cool the reaction to room temperature. Quench carefully by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Rationale: The aqueous quench neutralizes any remaining base and helps to dissolve inorganic salts.

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure (4-(benzylamino)phenyl)diphenylphosphine oxide.

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for success.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Reagents are wet.4. Low reaction temperature. | 1. Ensure rigorous inert atmosphere technique. Use fresh catalyst/ligand.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Use freshly dried solvents and reagents.4. Increase temperature in 10 °C increments. |

| Formation of Hydrodehalogenated Side Product | The competing β-hydride elimination pathway is significant. | This is a known side reaction.[1] Try a different ligand/base combination. Sometimes lowering the temperature can improve selectivity. |

| Formation of Di-arylated Amine (with primary amines) | The product (secondary amine) is more reactive than the starting amine. | Use a larger excess of the primary amine (2-3 equivalents). Add the aryl halide slowly to the reaction mixture. |

| Reaction Stalls | Catalyst decomposition (e.g., formation of palladium black).[14] | Switch to a more robust ligand system (e.g., a bulkier Buchwald ligand). The addition of phosphine oxides as stabilizing ligands has also been reported to prevent catalyst agglomeration.[14][15] |

Conclusion

Palladium-catalyzed cross-coupling is an indispensable tool for the modern synthetic chemist. The Buchwald-Hartwig amination provides a direct, modular, and highly efficient method for synthesizing aminophenyl phosphine oxides from readily available starting materials. By understanding the underlying mechanistic principles and carefully selecting the catalyst, ligand, base, and solvent, researchers can reliably access these valuable compounds. The protocols and insights provided in this guide serve as a comprehensive starting point for developing and optimizing these powerful transformations in both academic and industrial settings.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Phosphine Ligands [sigmaaldrich.com]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]

(4-Aminophenyl)dimethylphosphine Oxide: A Versatile Ligand for Catalysis - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of (4-Aminophenyl)dimethylphosphine Oxide in Catalysis

This compound is an organophosphorus compound featuring a dimethylphosphine oxide group and an amino-substituted phenyl ring.[1][2] Its unique electronic and steric properties make it a promising, yet underexplored, ligand in the field of homogeneous catalysis. The presence of both a Lewis basic phosphine oxide moiety and a coordinating amino group offers multiple potential binding modes to a metal center, suggesting its utility in a range of catalytic transformations.

The phosphine oxide group (P=O) can act as a hydrogen bond acceptor, a feature that has been noted in medicinal chemistry for kinase inhibitors.[3] In the context of catalysis, this moiety can influence the electronic properties of the metal center and participate in substrate activation. The aminophenyl group, on the other hand, can serve as an additional coordination site or be a handle for further functionalization of the ligand.

This guide provides an in-depth look at the potential applications of this compound in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. While this specific ligand is not as extensively documented as some bulky biaryl phosphines, its structural motifs suggest its applicability in reactions like the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The following sections will detail the theoretical basis for its use, provide representative experimental protocols, and discuss the mechanistic implications.

Core Concepts: Why Consider this compound as a Ligand?

The efficacy of a phosphine ligand in catalysis is a delicate balance of its steric and electronic properties. This compound presents an interesting combination of these features:

-

Electron-Donating Character: The amino group at the para-position of the phenyl ring is a strong electron-donating group. This increases the electron density on the phosphorus atom, which in turn enhances the electron-donating ability of the phosphine oxide ligand to the metal center. This property is crucial for facilitating the oxidative addition step in many catalytic cycles.

-

Moderate Steric Hindrance: The dimethylphosphine group offers less steric bulk compared to the widely used tri(tert-butyl)phosphine or biaryl phosphine ligands. This can be advantageous in certain cross-coupling reactions where excessive bulk around the metal center might hinder the approach of the substrates.

-

Potential for Hemilability: The presence of both the phosphine oxide and the amino group raises the possibility of the ligand acting in a hemilabile fashion. This means that one of the coordinating groups (likely the weaker-binding amino group) can dissociate from the metal center during the catalytic cycle to open up a coordination site for substrate binding, and then re-coordinate at a later stage. This dynamic behavior can have a profound impact on catalytic activity.

-